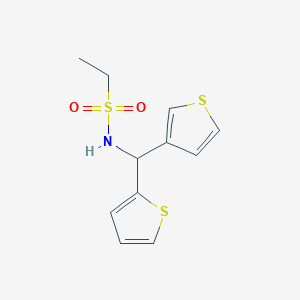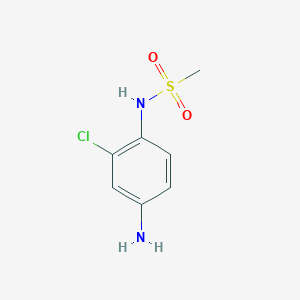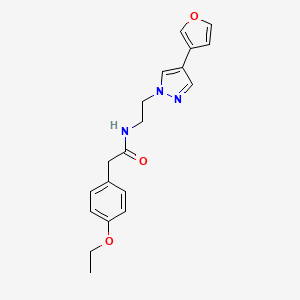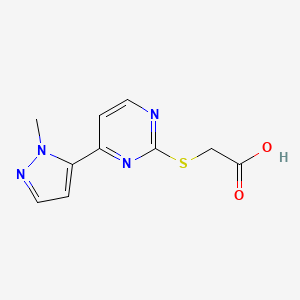
(3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acidity and Structural Analysis
Research into heterocyclic carboxylic acids, including thiophene derivatives, provides insights into the acidity and structural properties of these compounds. For instance, the study by Cativiela et al. (1990) focuses on the acidity in water (pKa values) of carboxylic acids derived from simple heterocycles, including thiophene, through spectrophotometry and potentiometry. This research aids in understanding the electronic effects of the thiophene ring on the carboxylic acid group, which is crucial for designing drug molecules with optimized absorption and distribution properties C. Cativiela, J. Déjardin, J. Elguero, J. García, E. González, J. Mayoral, 1990.
Biological Activity and Synthesis
Another area of application is the synthesis of novel compounds with potential biological activity. For example, the work by Revanasiddappa and Subrahmanyam (2009) on the synthesis and biological studies of thiazolidinones highlights the methodology for creating derivatives that could be screened for biological activity. Such research points to the potential for derivatives of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid to serve as precursors or active molecules in medicinal chemistry B. Revanasiddappa, E. Subrahmanyam, 2009.
Coordination Chemistry and Material Science
The compound's potential for forming coordination compounds is explored in studies on lanthanide-based coordination polymers. For instance, Sivakumar et al. (2011) discuss the synthesis, crystal structures, and photophysical properties of lanthanide coordination compounds. Such compounds have applications in material science, including as luminescent materials or in the development of new types of sensors S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011.
Antioxidant Activity
The exploration of antioxidant activities of pyrrolidine derivatives, as investigated by Tumosienė et al. (2019), reveals how structural modifications of the pyrrolidine core can enhance antioxidant properties. This research suggests that derivatives of this compound could be potent antioxidants, potentially surpassing well-known antioxidants like ascorbic acid in certain assays I. Tumosienė, K. Kantminienė, I. Jonuškienė, Artūras Peleckis, S. Belyakov, V. Mickevičius, 2019.
C-H Functionalization and Organic Synthesis
Finally, the advancement in C-H functionalization techniques, as applied to cyclic amines including pyrrolidines, provides a pathway for the regioselective modification of this compound. Studies by Kang et al. (2015) demonstrate the potential for redox-annulations with α,β-unsaturated carbonyl compounds, paving the way for the synthesis of complex molecules with diverse biological activities Y. Kang, Matthew T. Richers, Conrad H. Sawicki, D. Seidel, 2015.
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-thiophen-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(19)14-11-17(9-12-5-2-1-3-6-12)10-13(14)15-7-4-8-20-15/h1-8,13-14H,9-11H2,(H,18,19)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOQJWXJELLGLA-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2526105.png)
![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526111.png)


![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)





